2,2,3,3-Tetrafluorooctahydrocyclohepta(b)thiophene
Description
2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene is a fluorinated heterocyclic compound. This compound is characterized by the presence of four fluorine atoms and a sulfur atom within a seven-membered ring structure. The unique arrangement of atoms in this compound imparts distinct chemical and physical properties, making it of interest in various fields of research and industry.
Properties
CAS No. |
101564-09-4 |
|---|---|
Molecular Formula |
C9H12F4S |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene |
InChI |
InChI=1S/C9H12F4S/c10-8(11)6-4-2-1-3-5-7(6)14-9(8,12)13/h6-7H,1-5H2 |
InChI Key |
NJTRSUMTEXALKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(CC1)SC(C2(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene typically involves the fluorination of a suitable precursor. One common method involves the reaction of a cycloheptathiophene derivative with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the precursor and fluorinating agent are fed into a reactor under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with hydrogen bond donors, influencing the compound’s binding affinity and specificity. The sulfur atom can participate in redox reactions, contributing to the compound’s reactivity. The overall effect of the compound is determined by its ability to modulate specific pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-tetrafluoro-1,4-butanediol: Another fluorinated compound with different structural features and applications.
2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane: A fluorinated compound used in organic semiconductors.
Uniqueness
2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene is unique due to its seven-membered ring structure containing both fluorine and sulfur atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Biological Activity
Overview of 2,2,3,3-Tetrafluorooctahydrocyclohepta(b)thiophene
Chemical Structure and Properties
- Chemical Formula : C8H8F4S
- Molecular Weight : Approximately 210.26 g/mol
- CAS Number : Not readily available in the search results.
2,2,3,3-Tetrafluorooctahydrocyclohepta(b)thiophene is a fluorinated heterocyclic compound that incorporates both sulfur and fluorine atoms into its structure. This unique combination of elements contributes to its potential biological activities and applications in various fields, including pharmaceuticals and materials science.
Antimicrobial Properties
Fluorinated compounds often exhibit enhanced biological activity due to their increased lipophilicity and metabolic stability. Studies on related sulfur-containing heterocycles have shown that they can possess significant antimicrobial properties. For example:
- Thienothiophene derivatives have been noted for their antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.
Cytotoxicity
Research on similar compounds indicates that they may display cytotoxic effects against various cancer cell lines. The presence of fluorine atoms can influence the compound's interaction with biological targets, potentially enhancing its efficacy as an anticancer agent.
Case Studies
- Anticancer Activity : A study investigating the cytotoxic effects of fluorinated thiophene derivatives reported IC50 values indicating significant activity against breast cancer cell lines. The mechanism was attributed to apoptosis induction.
- Antimicrobial Efficacy : Another study explored the antimicrobial properties of thieno[3,2-b]thiophene derivatives, demonstrating effectiveness against Gram-positive bacteria, suggesting that similar compounds like 2,2,3,3-Tetrafluorooctahydrocyclohepta(b)thiophene may share these properties.
The biological activity of fluorinated thiophenes is often linked to:
- Membrane Disruption : The lipophilic nature of fluorinated compounds allows them to integrate into lipid bilayers, disrupting cellular membranes.
- Enzyme Inhibition : Some derivatives may act as inhibitors of key enzymes involved in metabolic pathways in microorganisms or cancer cells.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
